Ferric 2-ethylhexanoate

Beschreibung

Contextualization within Organometallic Chemistry and Carboxylate Complexes

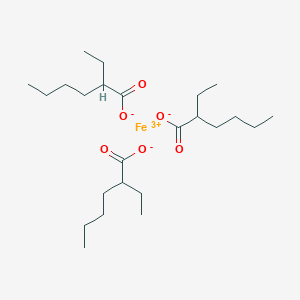

Ferric 2-ethylhexanoate (B8288628), also known as iron(III) 2-ethylhexanoate, is a metal carboxylate, a class of organometallic compounds formed from a metal and a carboxylic acid. ontosight.aiontosight.ai Specifically, it is the iron(III) salt of 2-ethylhexanoic acid. kpi.ua These compounds are soluble in organic solvents, a key property for their use in non-aqueous applications. americanelements.com The structure consists of a central iron atom coordinated to the oxygen atoms of the carboxylate groups from the 2-ethylhexanoic acid ligands. ontosight.ai This coordination chemistry is fundamental to its function, particularly its role as a Lewis acid, which allows it to accept electron pairs and catalyze a variety of chemical reactions.

Metal carboxylates, including ferric 2-ethylhexanoate, are part of a broader class of compounds that bridge the gap between traditional inorganic and organic chemistry. researchgate.net Their utility stems from the unique properties endowed by the combination of the metallic center and the organic ligands. ontosight.ai In the case of this compound, the iron center provides redox activity, while the 2-ethylhexanoate ligands ensure solubility in organic media, making it a versatile tool in homogeneous catalysis. americanelements.comnih.gov

Historical Trajectories and Evolution of Research Interest

Historically, research into metal carboxylates was driven by their application as drying agents in paints and inks. researchgate.net However, the unique catalytic properties of specific metal carboxylates like this compound have led to a significant evolution in research interest. A notable turning point was the discovery of their effectiveness as catalysts in polymerization reactions.

Early research largely focused on the synthesis and basic characterization of these compounds. arxiv.org Over time, the focus has shifted towards understanding the intricate mechanisms of their catalytic activity. For instance, much of the foundational research on the stabilization of high-temperature silicone elastomers using metallic salts like iron 2-ethylhexanoate was conducted in the early 1970s. kpi.ua More recent studies have delved into its role in complex organic syntheses, such as stereoselective Diels-Alder reactions, showcasing its ability to control the three-dimensional arrangement of atoms in a product molecule. researchgate.netrsc.org The development of advanced analytical techniques has further enabled a deeper understanding of the reaction pathways and the nature of the active catalytic species. researchgate.net

Contemporary Significance and Unexplored Research Domains

Today, this compound is recognized as a versatile and important catalyst in several areas of chemical synthesis. unilongindustry.com Its applications span from the production of polymers like synthetic rubbers to its use as a crosslinking agent in silicone elastomers to enhance thermal stability. kpi.uagoogle.com It is particularly valued as a mild Lewis acid catalyst, capable of promoting reactions with high selectivity under gentle conditions. rsc.org

Current research continues to explore its catalytic potential. For example, it is used in Ziegler-Natta type catalyst systems for the polymerization of 1,3-butadiene (B125203). unilongindustry.comlookchem.com Furthermore, its role in promoting stereoselective Diels-Alder reactions to produce specific isomers with high purity is an active area of investigation. rsc.org

Despite the progress made, several research domains remain underexplored. The development of more sustainable and environmentally friendly catalytic systems using earth-abundant metals like iron is a major contemporary theme. researchgate.netrsc.org Future research could focus on expanding the scope of reactions catalyzed by this compound, including its potential application in C-H bond activation and functionalization, a challenging and highly sought-after transformation in organic synthesis. researchgate.netacs.org The synthesis of novel materials, such as metal-organic frameworks (MOFs) using this compound as a precursor, also presents an exciting avenue for future exploration. Additionally, a deeper understanding of the decomposition pathways of this compound is crucial for applications such as the synthesis of iron oxide nanoparticles for various technological uses. researchgate.net

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₄₅FeO₆ lookchem.com |

| Molecular Weight | 485.47 g/mol alfa.co.kr |

| Appearance | Dark brown to black solid pubcompare.ai |

| Boiling Point | 228 °C lookchem.com |

| Flash Point | 116.6 °C lookchem.com |

| Density | 0.91 g/cm³ biosynth.com |

| Solubility | Miscible with chloroform, immiscible with water lookchem.comalfa.co.kr |

| CAS Number | 7321-53-1 lookchem.com |

Key Research Findings on this compound

| Research Area | Key Finding | Significance |

| Polymerization | Acts as a catalyst in Ziegler-Natta systems for 1,3-butadiene polymerization. | Crucial for the manufacturing of synthetic rubbers. |

| Diels-Alder Reactions | Serves as a mild Lewis acid catalyst, achieving high diastereoisomeric excesses (up to 98%). rsc.org | Enables the stereoselective synthesis of complex organic molecules. rsc.org |

| Silicone Elastomers | Acts as a thermal stabilizer by reacting with polysiloxanes to form ferric silicate (B1173343). kpi.ua | Improves the high-temperature stability of silicone-based materials. kpi.ua |

| Crosslinking Agent | Promotes crosslinking reactions in various polymer systems. google.com | Enhances the mechanical properties and durability of polymers. google.com |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-ethylhexanoate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.Fe/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUYRVWYCIOFRV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45FeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890632 | |

| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7321-53-1, 68187-36-0 | |

| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007321531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron, 2-ethylhexanoate tall-oil fatty acids complexes | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron tris(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations

Classical Synthetic Routes and Precursor Chemistry

The traditional synthesis of ferric 2-ethylhexanoate (B8288628) relies on well-established chemical principles, primarily involving metathesis or double decomposition reactions. These methods offer a straightforward approach to obtaining the desired iron carboxylate.

Reaction Pathways and Process Optimization

Several key reaction pathways are employed in the classical synthesis of ferric 2-ethylhexanoate. One common method involves the reaction of a ferric salt, such as ferric chloride or ferric nitrate, with a salt of 2-ethylhexanoic acid, like sodium 2-ethylhexanoate. This reaction is typically carried out in a suitable solvent, leading to the precipitation of the desired this compound.

Another approach is the direct reaction of ferric hydroxide (B78521) or ferric oxide with 2-ethylhexanoic acid. This acid-base reaction yields this compound and water. The removal of water, often through azeotropic distillation, is a critical step to drive the reaction to completion and obtain a high-purity product.

Electrochemical synthesis offers an alternative route, where an iron anode is dissolved in a solution containing 2-ethylhexanoic acid. By controlling the electrochemical parameters such as current density and electrolyte composition, the formation of this compound can be precisely managed. google.com

Process optimization for these classical routes involves careful control of several parameters to maximize yield and purity. These include reaction temperature, reactant concentrations, solvent selection, and pH. For instance, in the metathesis reaction, the stoichiometry of the reactants is crucial to ensure complete conversion and minimize the presence of unreacted starting materials in the final product. The choice of solvent can influence the reaction rate and the solubility of both reactants and products, thereby affecting the ease of product isolation.

| Parameter | Influence on Synthesis |

| Temperature | Affects reaction rate and can influence the formation of side products. |

| Reactant Concentration | Impacts reaction kinetics and the equilibrium position of the reaction. |

| Solvent | Influences solubility of reactants and products, and can affect the reaction mechanism. |

| pH | Crucial for acid-base driven reactions and can affect the stability of the final product. |

Influence of Precursor Purity and Reaction Environment

The purity of the precursors, namely the iron source and 2-ethylhexanoic acid, is of paramount importance as it directly impacts the quality of the final this compound. Impurities in the starting materials can be incorporated into the final product, potentially affecting its performance in downstream applications. For example, in the electronics industry where metal carboxylates are used as precursors for thin film deposition, even trace metallic impurities can be detrimental to the electrical properties of the resulting films.

The reaction environment also plays a significant role. The presence of moisture or oxygen can lead to the formation of undesired byproducts. For instance, in reactions involving metallic iron, an inert atmosphere is often necessary to prevent the oxidation of the metal. Similarly, in the synthesis of high-purity this compound for sensitive applications, the exclusion of atmospheric moisture is critical to prevent hydrolysis of the product.

Advanced Synthesis for Functional Materials

Beyond its traditional applications, this compound serves as a key precursor in the fabrication of advanced functional materials, particularly in the form of nanoparticles and thin films. These advanced synthetic techniques leverage the compound's ability to decompose cleanly at elevated temperatures, leaving behind iron-based materials with tailored properties.

Solution-Based Precursor Fabrication (e.g., Metallo-Organic Decomposition)

Metallo-organic decomposition (MOD) is a versatile solution-based technique for producing thin films and coatings of metal oxides. In this process, this compound is dissolved in an appropriate organic solvent to create a precursor solution. This solution is then applied to a substrate using methods such as spin-coating or dip-coating. Subsequent heat treatment in a controlled atmosphere leads to the decomposition of the this compound, resulting in the formation of a uniform iron oxide thin film. The thickness and morphology of the film can be controlled by adjusting the concentration of the precursor solution and the deposition parameters.

| MOD Parameter | Effect on Final Material |

| Precursor Concentration | Influences the thickness of the resulting thin film. |

| Solvent Volatility | Affects the drying characteristics and uniformity of the deposited layer. |

| Annealing Temperature | Determines the crystalline phase and grain size of the iron oxide film. |

| Atmosphere | Controls the stoichiometry of the final iron oxide (e.g., Fe2O3, Fe3O4). |

Aerosol-Assisted Synthesis Techniques (e.g., Flame Spray Pyrolysis Precursor Development)

Flame spray pyrolysis (FSP) is a powerful aerosol-assisted technique for the large-scale synthesis of nanoparticles. In this method, a solution of this compound in a combustible solvent is sprayed into a high-temperature flame. The rapid combustion and pyrolysis of the precursor droplets lead to the formation of iron oxide nanoparticles. The size, crystallinity, and phase of the resulting nanoparticles can be precisely controlled by manipulating various process parameters, including the precursor feed rate, flame temperature, and residence time in the flame. This compound is an ideal precursor for FSP due to its good solubility in organic solvents and its clean decomposition characteristics.

Mechanistic Studies of Precursor Formation and Intermediate States

Understanding the mechanism of this compound formation is essential for controlling the synthesis process and tailoring the properties of the final product. While detailed mechanistic studies are complex, several key aspects have been elucidated.

In metathesis reactions, the formation of this compound is believed to proceed through a stepwise displacement of the ligands around the ferric ion. The initial step involves the coordination of the 2-ethylhexanoate anion to the ferric center, followed by the departure of the original counter-ion (e.g., chloride). The stability of the intermediate species and the transition states will depend on the solvent and the nature of the ligands.

In the case of electrochemical synthesis, the mechanism involves the anodic dissolution of iron. At the anode, iron atoms are oxidized to ferric ions (Fe³⁺), which then react with the 2-ethylhexanoate anions present in the electrolyte to form this compound. The specific electrochemical reactions and the formation of any intermediate iron species (e.g., Fe²⁺) will be influenced by the applied potential and the composition of the electrolyte.

Further research into the intermediate states and reaction kinetics using advanced analytical techniques such as in-situ spectroscopy and computational modeling will provide a deeper understanding of the formation mechanisms of this compound, enabling more precise control over its synthesis and properties.

Coordination Chemistry and Electronic Structure Analysis

Iron-Ligand Bonding Characterization

The bonding between the iron(III) center and the 2-ethylhexanoate (B8288628) ligand is primarily through the oxygen atoms of the carboxylate group. This interaction can be characterized by various spectroscopic techniques, which provide insight into the coordination modes and the electronic environment of the iron center.

Infrared (FTIR) spectroscopy is a powerful tool for elucidating the coordination modes of carboxylate ligands to a metal center. The differentiation between monodentate, bidentate chelating, and bidentate bridging modes is achieved by analyzing the positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻) and the separation between them (Δν = νₐₛ - νₛ).

In a study involving two-dimensional FTIR correlation spectroscopy on thin films of various transition metal 2-ethylhexanoates, including the iron(III) complex, different coordination motifs were identified. The assignment of these coordination modes is based on the Δν values, with the general trend being: Δν(monodentate) > Δν(bridging) > Δν(chelating). For iron(III) 2-ethylhexanoate, the observed asymmetric stretching vibrations were used to identify the co-existence of monodentate, bridging, and chelating binding modes.

Table 1: Assignment of Carboxylate Coordination Modes in Ferric 2-ethylhexanoate via IR Spectroscopy

| Coordination Mode | Asymmetric C-O Stretch (νₐₛ, cm⁻¹) | Symmetric C-O Stretch (νₛ, cm⁻¹) | Frequency Separation (Δν, cm⁻¹) |

|---|---|---|---|

| Monodentate | ~1686 | Not specified | 258-300 |

| Bridging | ~1589 | Not specified | 150-212 |

| Chelating | ~1531 | Not specified | <135 |

Another study investigating the reaction of this compound with polysiloxanes reported a broad Fe-O stretch centered at 560 cm⁻¹, indicative of the iron-oxygen bond. Upon reaction to form a ferric silicate (B1173343), an asymmetric Fe-O-Si stretch appears around 950-1000 cm⁻¹ rsc.org.

The electronic absorption spectra (UV-Vis) of iron(III) complexes provide valuable information about the electronic transitions and the ligand field effects. For high-spin d⁵ iron(III) complexes, d-d transitions are spin-forbidden and therefore typically weak. The spectra are often dominated by intense ligand-to-metal charge transfer (LMCT) bands in the UV and near-visible regions.

The energy of these transitions and the ligand field splitting parameter (Δ) are influenced by the nature of the ligands surrounding the iron center. In this compound, the coordination environment, including the presence of different coordination modes of the carboxylate and potentially solvent molecules, would affect the precise energies of the d-orbitals and thus the electronic spectrum.

Iron Oxidation States and Redox Behavior in Complexes

This compound contains iron in the +3 oxidation state. The redox behavior of this complex, specifically the Fe(III)/Fe(II) couple, is a crucial aspect of its chemistry, particularly in catalytic applications. The redox potential of this couple is highly dependent on the nature of the ligands coordinated to the iron center and the solvent system.

While specific cyclic voltammetry data for this compound was not found in the search results, studies on other iron complexes provide a framework for understanding its likely redox behavior. For example, the reduction of tris(2-hydroxybenzophenone)iron(III) complexes is reported to be metal-based uit.no. In organic solvents, the Fe(III)/Fe(II) redox couple for many complexes is a reversible one-electron process . The presence of carboxylate ligands, which are oxygen donors, will influence the electron density at the iron center and thus the ease of reduction to Fe(II). The reaction of this compound with polysiloxanes involves a redox cycle where the ferric salt is converted, and the regeneration of the active species is important for its function as a thermal stabilizer kpi.ua.

Formation and Reactivity of Mixed-Ligand and Adduct Complexes

This compound, as a Lewis acid, can react with Lewis bases to form mixed-ligand or adduct complexes. This reactivity is central to its application as a catalyst in various organic reactions, such as the stereoselective hetero-Diels-Alder reaction rsc.org. In such reactions, the substrate (e.g., an alkyl vinyl ether) likely coordinates to the iron center, activating it towards reaction.

The formation of adducts with N-donor ligands like pyridine (B92270) is a common feature of metal carboxylates. While specific studies on the synthesis and characterization of this compound adducts were not detailed in the provided search results, the principles of coordination chemistry suggest that ligands capable of donating electron pairs can displace or add to the coordination sphere of the iron. The formation of such mixed-ligand complexes would alter the electronic and steric environment of the iron center, thereby modifying its spectroscopic properties and reactivity. For instance, the synthesis and characterization of mixed-ligand complexes of Fe(III) with other Schiff base ligands and 2,2′-bipyridine have been reported, often resulting in octahedral geometries nih.gov.

Computational Chemistry and Theoretical Modeling of Coordination

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, bonding, and reactivity of coordination complexes. While specific DFT studies on this compound were not found in the search results, computational studies on other iron(III) complexes provide insights into the likely outcomes of such modeling.

DFT calculations can be used to:

Optimize the geometry of different coordination isomers (e.g., monodentate, bidentate, bridging) and determine their relative stabilities.

Predict vibrational frequencies (IR spectra) to aid in the interpretation of experimental data and the assignment of coordination modes.

Calculate the electronic structure, including molecular orbital energies and compositions, to understand the nature of the iron-ligand bonding and to interpret UV-Vis spectra.

Model reaction pathways to elucidate catalytic mechanisms involving this compound.

For example, DFT studies on tris(2-hydroxybenzophenone)iron(III) complexes have shown that the high-spin state is favored and that the first reduction is iron-based uit.no. Similar computational approaches applied to this compound would be expected to provide a deeper understanding of its coordination chemistry and electronic structure.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Ethylhexanoic acid |

| Ferric silicate |

| Tris(β-diketonato)iron(III) |

| Tris(2-hydroxybenzophenone)iron(III) |

| Alkyl vinyl ether |

| Pyridine |

Catalytic Science and Reaction Engineering

Homogeneous Catalysis in Organic Transformations

As a homogeneous catalyst, Ferric 2-ethylhexanoate (B8288628) is utilized in several key organic reactions due to its properties as a Lewis acid and its ability to participate in redox cycles.

Ferric 2-ethylhexanoate has been identified as a novel and mild Lewis acid catalyst for stereoselective reactions. mdpi.com One of the most significant applications is in the hetero-Diels-Alder reaction. mdpi.com Specifically, it catalyzes the reaction between ethyl (E)-4-oxobutenoate and alkyl vinyl ethers to produce cis-2-alkoxy-3,4-dihydro-2H-pyran-4-carboxylic acid, ethyl esters. mdpi.com This reaction demonstrates high stereoselectivity, achieving diastereoisomeric excesses (de) as high as 98%. mdpi.com The choice of the metal ligand and the metal's oxidation state are crucial; catalysts with lower metal oxidation states or bulkier ligands like naphthenate or stearate tend to yield lower selectivity and reaction yields. sci-hub.se

Lewis acid catalysts, in general, accelerate Diels-Alder reactions and enhance their stereoselectivity by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). scispace.comresearchgate.net This enhances the interaction between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO. scispace.com In the case of reactions catalyzed by ferric salts, the LUMO activation of the dienophile proceeds through the formation of cationic species. scispace.com

Table 1: Stereoselective Hetero-Diels-Alder Reaction Catalyzed by Iron(III) 2-ethylhexanoate Reaction: Ethyl (E)-4-oxobutenoate with various alkyl vinyl ethers.

| Alkyl Group of Vinyl Ether | Diastereoisomeric Excess (de) | Yield |

|---|---|---|

| Ethyl | >98% | High |

| Isobutyl | >98% | High |

Data sourced from research on novel, mild Lewis acid catalysts. mdpi.comsci-hub.se

Iron-based catalysts are significant in oxidative catalysis, where they can activate oxidants such as hydrogen peroxide or molecular oxygen to oxidize a variety of substrates. semanticscholar.org The reactions often proceed under mild conditions with high selectivity and yield. semanticscholar.org In mechanisms involving ferric (Fe(III)) species, the catalyst can participate in redox cycles. For instance, in some enzymatic reactions, a ferric superoxide-type (Fe(III)-OO•−) intermediate initiates the reaction by abstracting a hydrogen atom. google.com This can lead to the formation of an Fe(II)-OOH intermediate, which then proceeds through a hydroperoxylation pathway. google.com The subsequent cleavage of the O-O bond can yield a complex of ferric hydroxide (B78521), which continues the catalytic cycle. google.com

A combination of iron(III) 2-ethylhexanoate and ascorbic acid 6-palmitate has been shown to be an effective catalyst for the oxidation and oligomerization of ethyl linoleate. sci-hub.se This serves as a model for the curing of alkyd resins. sci-hub.se The catalytic action of iron in these systems often involves Haber-Weiss-type reactions, where iron(II) can produce reactive oxygen species like superoxide (B77818) anion and hydroxyl radicals. tue.nl While high-valent ferryl intermediates are often proposed in oxidation catalysis, some pathways can proceed entirely with ferric superoxide and ferric hydroxide intermediates. google.com

Metal alkanoates, including 2-ethylhexanoates, are used as components in homogeneous catalyst systems for various reactions, including polymerization. sci-hub.se While specific details on this compound's direct use in Ziegler-Natta systems are not extensively documented in the provided context, the general class of metal carboxylates finds application in such catalytic processes. Ziegler-Natta catalysts are powerful tools for polymerizing α-olefins with high linearity and stereoselectivity. acs.org These systems typically consist of two main parts: a transition metal compound (from Group IV, like titanium or zirconium) and an organoaluminum co-catalyst, such as triethylaluminium. acs.orgelectronicsandbooks.com

The mechanism involves the activation of the transition metal halide by the organoaluminum compound, creating an active site. researchgate.net The polymerization proceeds through the repeated insertion of olefin molecules into the transition metal-carbon bond at this active site. electronicsandbooks.com The choice of metal and ligands can influence the stereochemistry of the resulting polymer, leading to isotactic or syndiotactic structures. acs.org Metal alkanoates can be precursors for creating catalytically active species in such polymerization reactions. sci-hub.se

Polymerization and Curing Acceleration

This compound is recognized for its role as a "drier" or siccative in the coatings industry, particularly for air-drying paints based on alkyd resins. mdpi.comdurachem.com Driers are organometallic salts that catalyze the oxidative curing process, significantly reducing the drying time of paint films. durachem.com

The curing of alkyd resins is an autoxidation process that involves the reaction of unsaturated fatty acid chains within the polymer with atmospheric oxygen. mdpi.com This process is a radical chain reaction. mdpi.com The mechanism is initiated by metal catalysts, known as driers, which facilitate the decomposition of hydroperoxides (ROOH) that are naturally present in small amounts in the resin. mdpi.com

The key steps in the metal-catalyzed autoxidation are:

Initiation: The metal catalyst, in its lower oxidation state (e.g., Fe(II)), reacts with hydroperoxides to generate alkoxy (RO•) and peroxy (ROO•) radicals. Alternatively, a higher-valent metal ion can react with the resin or dioxygen. mdpi.commdpi.com The reaction of a lower-valent metal complex with dioxygen can form a higher-valent metal ion with a bound superoxide. mdpi.com

Propagation: These radicals abstract hydrogen atoms from the allylic positions of the unsaturated fatty acid chains in the alkyd resin, creating new alkyl radicals (R•). These alkyl radicals then react with O₂ to form peroxy radicals (ROO•).

Crosslinking: The termination and recombination of these various radical species lead to the formation of stable ether (R-O-R), peroxy (R-O-O-R), and carbon-carbon (R-R) crosslinks between the polymer chains. researchgate.net This creates a hardened, three-dimensional network, resulting in a dry paint film.

Iron(III) 2-ethylhexanoate is considered a primary drier, although it is typically less active at ambient temperatures compared to cobalt-based driers and is sometimes used in baking finishes. scispace.compatchamltd.com Its catalytic activity is attributed to the redox stability of the Fe(III) ion, which can participate in the Haber-Weiss cycle to break down hydroperoxides. scispace.com The initial low activity of iron 2-ethylhexanoate at room temperature has been ascribed to the formation of stable trinuclear iron(III) clusters. scispace.com

The kinetics of the curing process for alkyd coatings can be monitored using various analytical techniques, with time-resolved Fourier Transform Infrared (FTIR) spectroscopy being a common method. mdpi.com This technique allows for the tracking of chemical changes during film formation. Specifically, the decrease in the intensity of the C-H stretching band of cis-alkenes (around 3008 cm⁻¹) is monitored to follow the consumption of the reactive unsaturated substrate. researchgate.netacs.org

Kinetic studies show that the curing process often begins with an induction period, after which the conversion of the alkene groups accelerates, indicating a burst in the formation of free radicals that drive the autoxidation chain reaction. acs.org The rate of curing is influenced by the type and concentration of the metal drier. While some iron-based catalysts can achieve drying times comparable to cobalt-based systems, the kinetics can differ. acs.org For instance, some photoactive iron catalysts show a near-linear decrease in the concentration of cis-alkenes, which contrasts with the sigmoidal cure profile often seen with traditional cobalt and manganese driers. acs.org The performance of iron driers can be enhanced by the addition of special additives or ligands. researchgate.net

Table 2: Kinetic Data for Alkyd Resin Curing Monitored by FTIR Spectroscopy

| Catalyst System | Monitored Species/Band | Observation | Typical Induction Period |

|---|---|---|---|

| Cobalt-based Drier | cis-C=C-H stretch (~3008 cm⁻¹) | Sigmoidal decrease in absorbance | 50-60 minutes |

| Manganese-based Drier | cis-C=C-H stretch (~3008 cm⁻¹) | Sigmoidal decrease in absorbance | 50-60 minutes |

| Photoactive Iron Catalyst | cis-C=C-H stretch (~3008 cm⁻¹) | Near-linear decrease in absorbance | Dependent on light exposure |

Data compiled from kinetic studies of alkyd paint curing. researchgate.netacs.org

Comparative Catalytic Performance with Alternative Metal Driers (e.g., Cobalt, Manganese, Vanadium)

The coatings industry has traditionally relied on metal carboxylates, known as driers, to catalyze the oxidative crosslinking and hardening of alkyd resins. For years, cobalt-based driers, such as cobalt(II) 2-ethylhexanoate, were the primary choice due to their high activity. However, regulatory pressures stemming from the probable classification of cobalt compounds as carcinogenic have spurred intensive research into alternatives. mdpi.comeuropean-coatings.com

Manganese and iron-based catalysts have emerged as the most promising replacements. mdpi.com While manganese soaps like manganese(II) 2-ethylhexanoate are used, their catalytic activity is generally lower than that of cobalt, necessitating higher concentrations. mdpi.commdpi.com This can lead to undesirable discoloration (dark brown staining) in light-colored or white paint formulations, a significant drawback. mdpi.commdpi.comdurachem.com

Iron-based catalysts, including complexes of this compound, offer a more sustainable alternative. The development of advanced iron catalysts, particularly those incorporating polydentate nitrogen donor ligands, has led to systems that can outperform traditional cobalt driers. mdpi.com For instance, certain iron-bispidon siccatives have demonstrated high activity, allowing the required metal concentration to be reduced from 0.08 wt% for cobalt to as low as 0.0007 wt% for iron, while achieving excellent curing performance. mdpi.com Vanadium-based driers are also known but are typically active only at high temperatures, limiting their use to stoving finishes. durachem.com

The table below summarizes the general comparative performance of these metal driers.

| Metal Drier | Typical Relative Activity | Key Advantages | Key Disadvantages |

| Cobalt | Very High | Most active and widely used primary drier; less discoloration. durachem.com | Regulatory and toxicity concerns. european-coatings.com |

| Manganese | Moderate to High | Effective cobalt alternative, especially when combined with ligands. mdpi.com | Less efficient than cobalt; can cause significant discoloration at high concentrations. mdpi.commdpi.com |

| Iron | High to Very High (with ligands) | Abundant, less toxic; advanced complexes can be more active than cobalt. mdpi.com | Simple iron soaps can be less effective; color can be an issue. durachem.com |

| Vanadium | Low (at ambient temp) | Effective for specific applications. | Generally requires high temperatures to be active (stoving finishes). durachem.com |

Photo-Induced Curing and Latent Catalysis Research

A significant innovation in catalysis is the development of photo-induced curing systems, where the catalyst remains dormant until activated by light. This "latent catalysis" provides exceptional control over the curing process, preventing premature drying and skinning during storage without the need for volatile anti-skinning agents like 2-butanone oxime (MEKO). chemrxiv.orgnih.govacs.org

Research has identified photoactive iron complexes, such as [(Cp)Fe(arene)]+ (where Cp is cyclopentadienyl), as highly effective latent catalysts for alkyd coatings. nih.govacs.orgresearchgate.net These compounds can be generated in-situ from soluble neutral precursors. nih.gov Upon exposure to light, photolysis is proposed to generate short-lived, highly active Fe(II) species that initiate the radical cross-linking process. chemrxiv.orgnih.gov This light-triggered activity explains the system's excellent latency; in the dark, the catalyst is inactive. chemrxiv.org

Studies demonstrate that these novel iron-based photolatent systems perform as well as commercial cobalt and manganese driers in terms of drying time. chemrxiv.orgnih.gov Furthermore, they can outperform manganese-based systems in hardness development, achieving a final film hardness similar to that produced by cobalt catalysts. chemrxiv.orgnih.gov This technology combines the benefits of an abundant and less hazardous metal (iron) with the practical advantages of cure-on-demand, representing a significant advancement in coating technology. chemrxiv.orgnih.govradtech.org

Heterogeneous Catalysis and Nanomaterial Synthesis

Beyond coatings, ferric carboxylates serve as critical precursors in the bottom-up synthesis of functional nanomaterials for various advanced applications.

Precursor Role in Metal Oxide Nanoparticle Formation

This compound is part of a broader class of iron compounds used as precursors for synthesizing iron oxide nanoparticles (IONPs), such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). nih.govresearchgate.net These nanoparticles possess unique magnetic and physiological properties that make them suitable for biomedical and electronic applications. researchgate.net

The synthesis method dictates the choice of precursor. In co-precipitation methods, simple ferric and ferrous salts (like chlorides) are often mixed in a specific molar ratio (typically 2:1 ferric to ferrous) and precipitated with a base to form magnetite. nih.govresearchgate.net For other techniques, such as thermal decomposition, organometallic precursors like iron oleate are preferred. researchgate.net this compound functions similarly to iron oleate in these non-aqueous synthesis routes, where the organic ligand helps control particle size, shape, and dispersibility.

The choice of a ferric (Fe³⁺) or ferrous (Fe²⁺) precursor, or a combination, determines the final iron oxide phase. researchgate.net Using only ferric precursors typically leads to the formation of maghemite or hematite. researchgate.net The controlled decomposition of these precursors at high temperatures in the presence of solvents and capping agents allows for the production of highly crystalline and monodisperse IONPs. nih.gov

Electrocatalytic Activity in Advanced Chemical Processes (e.g., Oxygen Evolution Reaction)

Iron oxide nanomaterials derived from precursors like this compound are increasingly explored as electrocatalysts for critical energy conversion reactions, most notably the Oxygen Evolution Reaction (OER). researchgate.net The OER is a key, yet kinetically sluggish, half-reaction in water splitting for hydrogen production. researchgate.netmdpi.com

Iron-based materials, often combined with other transition metals like nickel, have shown promising OER activity in alkaline media. mdpi.comrsc.org The electrocatalytic performance is attributed to iron's rich redox chemistry. researchgate.net In Ni-Fe systems, for example, the presence of iron is believed to enhance the activity of nickel centers. During the OER process, surface layers of the material transform into oxyhydroxide species (e.g., NiOOH and CoOOH), which are considered the true active sites. rsc.org The synergy between iron and other metals in binary or high-entropy alloy nanoparticles can lead to superior catalytic activity compared to the individual metal components. rsc.orgescholarship.org

Research on Ni-Fe glycerates, for instance, demonstrated that a specific Ni-to-Fe ratio (Ni₃Fe₂) yielded optimal OER performance, with a low overpotential of 320 mV at a current density of 10 mA cm⁻². mdpi.com Green-synthesized iron oxide nanomaterials have also been tested as OER electrocatalysts, showing their potential as low-cost, earth-abundant alternatives to precious metal catalysts like iridium oxide (IrO₂). researchgate.netescholarship.org

Materials Science and Engineering Applications

Polymer Additives and Modifiers

Ferric 2-ethylhexanoate (B8288628) is incorporated into polymer formulations, particularly for elastomers, to enhance their performance and lifespan. It functions primarily as a thermal stabilizer, mitigating the degradation caused by high temperatures and oxidative environments.

In high-temperature silicone elastomer formulations, Ferric 2-ethylhexanoate is added to provide stability against thermal degradation. kpi.ua Polysiloxanes, while inherently more thermally stable than many organic polymers due to the strength of the Si-O bond, are susceptible to degradation at elevated temperatures. kpi.uagelest.com This degradation often involves fragmentation of the polymer chains into smaller, volatile cyclic structures. gelest.com

The introduction of this compound counters these effects through a complex reaction within the elastomer matrix. kpi.ua Studies using dynamic mechanical spectroscopy, FT-IR spectroscopy, and 29Si NMR have elucidated the primary stabilization mechanism. kpi.ua The process involves the conversion of the ferric salt into a ferric silicate (B1173343) structure within the polysiloxane network. kpi.ua This reaction helps to stabilize the polymer backbone, preventing the scission that leads to loss of mechanical properties at high temperatures. kpi.ua The process of incorporating the stabilizer involves creating a concentrate of iron 2-ethylhexanoate in polydialkylsiloxanes, which is then blended into the siloxane gum using a roll mill. kpi.ua

| Reactant | Process | Resulting Product/Effect | Reference |

|---|---|---|---|

| This compound & Polysiloxane | High-Temperature Reaction | Conversion of ferric salt to ferric silicate | kpi.ua |

| Polysiloxane Chains | Volatilization | Formation of small, cyclic siloxanes is mitigated | kpi.ua |

| 2-ethylhexanoate salt | Reaction with Siloxane | Formation of hexanoic acid (with partial conversion to anhydride) | kpi.ua |

Oxidative degradation is a primary cause of embrittlement and failure in silicone elastomers, severely degrading their mechanical properties. kpi.ua This process is believed to occur via a free-radical mechanism that targets the organic side groups attached to the silicon atoms, leading to increased crosslinking and embrittlement. kpi.ua this compound is specifically incorporated into these formulations to counteract this oxidative embrittlement. kpi.ua

The mechanism for counteracting oxidation involves a redox cycle of the iron ions. kpi.ua In a high-temperature, oxygen-rich environment, the iron species can react with oxygen, which helps to manage the generation of free radicals that would otherwise attack the polymer chains. kpi.ua This stabilization is particularly effective in systems where oxygen can readily penetrate, such as low molecular weight fluids and coatings. kpi.ua By interrupting the free-radical degradation pathway, the metallic soap additive helps preserve the elastomer's intended mechanical properties over a longer service life at elevated temperatures. kpi.ua

Fabrication of Advanced Ceramic and Oxide Films

This compound serves as a key metallo-organic precursor for creating advanced ceramic and oxide materials, particularly in the form of thin films. Its solubility in organic solvents and its ability to decompose cleanly into iron oxide make it highly suitable for chemical solution deposition techniques.

Metallo-Organic Decomposition (MOD) is a non-vacuum, chemical solution-based method for producing high-quality ceramic thin films with excellent control over stoichiometry at a molecular level. arxiv.orgresearchgate.net this compound is a commonly used iron precursor in the MOD synthesis of Yttrium Iron Garnet (Y₃Fe₅O₁₂ or YIG), a material of great interest for spintronic and magnonic devices. arxiv.orgresearchgate.net

The process involves dissolving this compound and a corresponding yttrium precursor, such as Yttrium 2-ethylhexanoate, in appropriate organic solvents like toluene (B28343) and xylene. arxiv.org The solutions are then mixed in a precise stoichiometric ratio (3:5 for Y:Fe) to create a homogeneous precursor solution. arxiv.org This solution is then subjected to a thermal process where it is dried and annealed at high temperatures. During annealing, the organic ligands decompose, and the metal ions react to form the desired crystalline YIG phase. researchgate.netresearchgate.net

| Step | Description | Typical Parameters | Reference |

|---|---|---|---|

| 1. Precursor Preparation | Yttrium 2-ethylhexanoate (Y-2EH) and this compound (Fe-2EH) are synthesized and dissolved in separate solvents (e.g., toluene, xylene). | - | arxiv.org |

| 2. Solution Mixing | The precursor solutions are mixed to achieve the desired 3:5 stoichiometric ratio of Y:Fe. Glacial acetic acid may be added to ensure homogeneity. | - | arxiv.org |

| 3. Drying | The mixed solution is dried to remove solvents and form a precursor powder. | 72 hours at 150 °C | arxiv.org |

| 4. Grinding & Annealing | The dried powder is ground and then annealed at high temperatures to induce crystallization of the YIG phase. | Temperatures can range from 750 °C to over 1200 °C | researchgate.net |

The precursor solution, containing this compound, is well-suited for various thin film deposition techniques. researchgate.net Methods such as spin coating or dip coating are commonly used to apply the liquid precursor onto a substrate. researchgate.net After the deposition of a uniform liquid layer, a post-treatment involving drying and high-temperature annealing is performed. researchgate.net

The final properties and morphology of the ceramic thin film are critically dependent on the parameters of these deposition and treatment steps. researchgate.net Factors such as the concentration of the precursor solution, the spin speed in spin coating, and the withdrawal speed in dip coating control the initial film thickness. The subsequent annealing temperature and duration determine the degree of crystallinity, grain size, and surface roughness of the final film. researchgate.netscilit.com For instance, in the fabrication of YIG films, the annealing temperature directly influences the formation of the pure garnet phase versus other secondary phases. researchgate.net Control over these parameters is essential for tailoring the film's magnetic and optical properties for specific device applications. researchgate.net The characteristics and surface morphology of the thin films are strongly dependent on the chosen deposition technique. researchgate.net

Role in Adhesion Promotion Systems

Metal carboxylates, including ethylhexanoates, are utilized as adhesion promoters in various coating and rubber systems. americanelements.comamericanelements.com this compound and its derivatives can enhance the bond between a polymer matrix and a substrate, which is particularly important in primers, coatings, and rubber-to-metal bonding applications. zsmaterials-sales.com The mechanism often involves the organometallic compound acting at the interface, potentially forming bonds with both the substrate surface and the polymer. specialchem.com

Research in the field of rubber-to-metal adhesion has investigated various metal 2-ethylhexanoates. One patent evaluated the performance of several compounds, including Iron(II) 2-ethylhexanoate, as adhesion promoters in rubber compositions for bonding to steel cords. google.com While Cobalt(II) 2-ethylhexanoate is a well-established promoter, the study provides comparative data on the effectiveness of the iron-based counterpart. google.com In this specific study, the iron compound showed significantly lower adhesion performance after aging tests compared to the cobalt standard. google.com

| Adhesion Promoter | Initial Adhesion (Index) | Adhesion after Hygrothermal Aging (Index) | Adhesion after Heat Aging (Index) | Reference |

|---|---|---|---|---|

| Cobalt(II) 2-ethylhexanoate | 100 | 100 | 100 | google.com |

| Iron(II) 2-ethylhexanoate | 25 | 25 | 20 | google.com |

| Manganese(II) 2-ethylhexanoate | 24 | 27 | 18 | google.com |

Data sourced from a patent evaluating rubber-metal adhesion promoters. The index is relative to the performance of Cobalt(II) 2-ethylhexanoate. google.com

Rheological Property Modification in Polymeric Compositions

This compound is utilized as an additive in various polymeric systems to alter their flow behavior and mechanical properties. Its incorporation can significantly influence the viscoelastic characteristics of the polymer matrix, a critical factor in the processing and end-use performance of polymeric materials. The study of these modifications is often carried out using dynamic mechanical analysis (DMA), which provides insights into the material's storage modulus (G'), representing elastic behavior, and loss modulus (G''), representing viscous behavior.

Detailed Research Findings

Research into the effects of this compound on polysiloxane elastomers has indicated its role as a thermal stabilizer that can impact the rheological profile of the material. The interaction between the ferric salt and the siloxane chains can lead to changes in the crosslink density and network structure, which in turn modifies the viscoelastic response of the elastomer.

Studies have shown that the addition of iron compounds, such as this compound, to silicone fluids and elastomers can influence the material's behavior at elevated temperatures. The compound is thought to counteract oxidative embrittlement, thereby preserving the elastomeric properties. The rheological manifestations of this stabilization are observable through changes in the storage and loss moduli as a function of temperature and frequency of applied stress. While the primary function is thermal stabilization, these chemical interactions inherently affect the flow and deformation characteristics of the polymer.

The precise quantitative effects of this compound on the rheological properties of specific polymeric compositions are a subject of detailed investigation. The following tables would typically present data from such studies, illustrating the impact on key rheological parameters. However, specific experimental data from available literature is not sufficiently detailed to construct comprehensive tables at this time. The tables below are representative of how such data would be presented.

Note on Data Tables: The following tables are illustrative examples based on typical rheological studies of polymer additives. Specific values for this compound are not available in the public domain literature reviewed for this article.

Table 1: Effect of this compound Concentration on Viscosity of a Polydimethylsiloxane (PDMS) Fluid at 25°C

| Concentration of this compound (wt%) | Zero-Shear Viscosity (Pa·s) | Apparent Viscosity at 10 s⁻¹ (Pa·s) |

| 0.0 | Data not available | Data not available |

| 0.5 | Data not available | Data not available |

| 1.0 | Data not available | Data not available |

| 2.0 | Data not available | Data not available |

Table 2: Dynamic Mechanical Analysis (DMA) of a Silicone Elastomer with and without this compound at 1 Hz

| Parameter | Temperature (°C) | Without this compound | With 1.5 wt% this compound |

| Storage Modulus (G') | 25 | Data not available | Data not available |

| 100 | Data not available | Data not available | |

| 200 | Data not available | Data not available | |

| Loss Modulus (G'') | 25 | Data not available | Data not available |

| 100 | Data not available | Data not available | |

| 200 | Data not available | Data not available | |

| Tan Delta (G''/G') | 25 | Data not available | Data not available |

| 100 | Data not available | Data not available | |

| 200 | Data not available | Data not available |

These tables would typically demonstrate how the addition of this compound influences the viscosity and viscoelastic moduli of the polymer, providing critical information for process engineering and material characterization.

Advanced Characterization Techniques and Analytical Methodologies

Vibrational Spectroscopy for Reaction Monitoring and Structural Elucidation

Vibrational spectroscopy serves as a powerful tool for probing the molecular structure and monitoring the chemical transformations of Ferric 2-ethylhexanoate (B8288628). Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy offer complementary information on the vibrational modes within the molecule, providing insights into ligand coordination and reaction progress.

FTIR spectroscopy is particularly sensitive to the vibrations of the carboxylate group, making it an invaluable technique for studying metal carboxylates like Ferric 2-ethylhexanoate. researchgate.net The positions of the asymmetric (νas) and symmetric (νs) stretching vibrations of the COO⁻ group are highly indicative of the coordination mode between the iron center and the 2-ethylhexanoate ligand. researchgate.netuwaterloo.ca Carboxylate ligands can bind to metal ions in several ways, including monodentate, bidentate chelating, and bidentate bridging modes. uwaterloo.ca The frequency separation (Δν = νas - νs) between these two bands is a key parameter used to distinguish between these coordination environments. uwaterloo.ca

Studies have shown that for this compound, an oligomeric structure containing multiple binding modes is often present, as evidenced by the increased number of peaks in the fingerprint region of the FTIR spectrum compared to the free ligand. uwaterloo.ca The analysis of thin films of this compound has revealed distinct vibrational bands that can be assigned to these different coordination motifs. uwaterloo.ca For instance, the difference in stretching frequencies (Δ) can be used to assign νas vibrations to monodentate, bridging, or chelating binding modes. uwaterloo.ca

Furthermore, in-situ FTIR spectroscopy allows for real-time monitoring of reactions involving this compound. mt.comrsc.org This is particularly useful for studying decomposition processes, such as the photochemically induced conversion of this compound thin films into iron oxides. uwaterloo.ca By tracking the changes in the characteristic vibrational bands of the 2-ethylhexanoate ligand over time, kinetic information and mechanistic insights can be obtained. uwaterloo.caresearchgate.net For example, the temporal evolution of the C-H and C-O vibrational modes can indicate the rate of ligand loss during decomposition. researchgate.net This real-time analysis is crucial for optimizing reaction conditions and understanding the transformation pathways. mt.comnih.govxjtu.edu.cn

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| Asymmetric Carboxylate Stretch (νas) | 1500 - 1720 | Sensitive to the coordination mode of the carboxylate group to the iron center. uwaterloo.ca |

| Symmetric Carboxylate Stretch (νs) | ~1415 | Used in conjunction with νas to determine the coordination environment. uwaterloo.ca |

| C-H Stretching (νCH) | 2700 - 3000 | Indicates the presence of the 2-ethylhexanoate ligand; its intensity change can monitor ligand decomposition. uwaterloo.caresearchgate.net |

Raman spectroscopy offers complementary information to FTIR, particularly for vibrations that are weak or inactive in the infrared spectrum. It has been effectively used to characterize the coordination structures in iron-containing polymers. mdpi.com For instance, in iron-catechol polymers, Raman spectroscopy helps to identify the Fe-O stretching vibrations, confirming the formation of bonds between the iron center and the ligand. mdpi.com While specific detailed Raman studies on pure this compound are not extensively reported in the provided context, the principles applied to other iron carboxylate and coordination complexes are transferable. The technique is sensitive to the metal-ligand framework and can provide insights into the symmetry of the coordination environment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure and dynamics of this compound in solution. The paramagnetic nature of the Fe(III) center introduces challenges but also provides unique opportunities for structural analysis.

¹H and ¹³C NMR spectroscopy are fundamental for characterizing the organic 2-ethylhexanoate ligand. The chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra provide a fingerprint of the ligand's carbon-hydrogen framework. However, the paramagnetic Fe(III) ion can cause significant broadening and shifting of the NMR signals of nearby nuclei, making spectral interpretation complex. This paramagnetic effect, known as the Evans effect, can also be utilized to measure the magnetic susceptibility of the iron complex in solution. nih.gov

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | CH | 2.28 |

| CH₂ | 1.58, 1.45 | |

| CH₂ | 1.29 | |

| CH₂ | 1.29 | |

| CH₃ | 0.88 | |

| CH₂ | 1.29 | |

| CH₃ | 0.88 | |

| ¹³C | C=O | 183.3 |

| CH | 47.4 | |

| CH₂ | 29.7 | |

| CH₂ | 26.2 | |

| CH₂ | 23.2 | |

| CH₃ | 14.3 | |

| CH₂ | 32.8 | |

| CH₃ | 12.1 |

Note: The predicted chemical shifts are for the free 2-ethylhexanoic acid and will be influenced by the paramagnetic iron center in the ferric complex.

Pulsed Field Gradient (PFG) NMR is a specialized technique used to measure the self-diffusion coefficients of molecules. rsc.org This method provides insights into the translational motion of species in solution or within porous materials. berkeley.edunsf.govresearchgate.net By applying magnetic field gradients, the NMR signal attenuation can be related to the displacement of molecules over a defined time period. sci-hub.se While specific PFG NMR studies on this compound are not detailed in the provided search results, this technique could be applied to study its diffusion in various solvents or polymer matrices. Such studies would be valuable for understanding its transport properties in applications like catalysis and coatings, where its mobility can influence reaction rates and film formation.

X-ray Based Characterization for Structural Information

X-ray based techniques provide direct information about the atomic-level structure of materials. For this compound, these methods can be used to determine its crystal structure and to probe the electronic environment of the iron center.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. acs.org The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is sensitive to the oxidation state and coordination geometry of the iron atom. desy.de By analyzing the pre-edge features and the edge position, the formal oxidation state of iron (Fe³⁺) can be confirmed, and details about the symmetry of its coordination environment can be inferred. acs.orgacs.orgnih.gov The Extended X-ray Absorption Fine Structure (EXAFS) region provides information on the bond distances and coordination numbers of the atoms immediately surrounding the iron center. researchgate.net This allows for the direct determination of Fe-O bond lengths and the number of coordinated oxygen atoms from the 2-ethylhexanoate ligands.

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| FTIR Spectroscopy | Vibrational modes, ligand coordination, reaction monitoring. researchgate.netuwaterloo.caresearchgate.net | Determining the binding mode of the 2-ethylhexanoate ligand and studying its decomposition kinetics. uwaterloo.ca |

| Raman Spectroscopy | Complementary vibrational modes, metal-ligand framework. mdpi.comnih.gov | Probing the Fe-O bonds and the symmetry of the coordination sphere. |

| Multi-Nuclear NMR | Ligand structure, interactions with other materials (e.g., silicones), magnetic properties. nih.govnih.govresearchgate.net | Characterizing the organic ligand and its interaction with polymer matrices. |

| PFG NMR | Self-diffusion coefficients, molecular mobility. rsc.orgberkeley.edu | Understanding transport properties in solution and within materials. |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination geometry, bond distances. acs.orgacs.orgnih.gov | Probing the local electronic and geometric structure around the iron center. |

X-ray Diffraction (XRD) and Grazing Incidence X-ray Diffraction (GIXRD)

X-ray Diffraction (XRD) is a fundamental technique for identifying crystalline phases and determining the atomic and molecular structure of a material. For bulk powder samples of this compound, XRD can confirm the crystalline nature of the compound and provide a characteristic diffraction pattern, or "fingerprint," which can be used for phase identification. nih.gov However, when this compound is used as a precursor to form thin films, such as iron oxide layers, conventional XRD may not be suitable because the signal from the thin film is often overwhelmed by the signal from the underlying substrate. youtube.com

In such cases, Grazing Incidence X-ray Diffraction (GIXRD) is the preferred method. malvernpanalytical.com GIXRD enhances the surface sensitivity by using a very small angle of incidence for the X-ray beam, typically less than one degree. malvernpanalytical.com This geometry increases the path length of the X-ray beam within the thin film, maximizing the diffraction signal from the surface layer while minimizing penetration into the substrate. youtube.comlightsource.ca This technique is essential for studying the crystallographic properties of materials synthesized from this compound precursors, allowing for phase identification, calculation of lattice parameters, and determination of the degree of crystallinity in the resulting thin films. youtube.comosti.gov

Table 1: Comparison of XRD and GIXRD for Thin Film Analysis

| Feature | Conventional XRD | Grazing Incidence XRD (GIXRD) |

|---|---|---|

| Incident Angle | Varies over a wide range | Fixed at a very low angle (<1°) malvernpanalytical.com |

| Penetration Depth | Several microns malvernpanalytical.com | Top few nanometers malvernpanalytical.com |

| Primary Application | Bulk material analysis dntb.gov.ua | Thin films and surfaces osti.gov |

| Signal-to-Noise Ratio (for thin films) | Low (strong substrate signal) youtube.com | High (minimized substrate signal) malvernpanalytical.com |

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. carleton.edu When analyzing this compound, XPS can confirm the presence of iron, oxygen, and carbon on the sample surface. More importantly, it provides detailed information about the oxidation state of the iron. The binding energy of the Fe 2p core level electrons is sensitive to the oxidation state; for ferric (Fe³⁺) compounds, the Fe 2p₃/₂ peak is typically observed in the range of 711-713 eV, accompanied by characteristic satellite peaks. researchgate.netxpsfitting.com This allows for the unambiguous identification of the Fe(III) state in the compound. xpsfitting.com

X-ray Absorption Spectroscopy (XAS) probes the local geometric and/or electronic structure around a specific element. For this compound, XAS at the iron K-edge (around 7112 eV) provides information on the oxidation state and coordination environment of the iron atoms. desy.de The X-ray Absorption Near Edge Structure (XANES) region, the part of the spectrum close to the absorption edge, is particularly sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral). researchgate.net The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the number, type, and distance of neighboring atoms, allowing for a detailed analysis of the local coordination sphere around the iron center. researchgate.net

Table 2: Spectroscopic Data for Iron Oxides from XPS and XAS

| Technique | Parameter | Typical Value for Fe(III) Compounds | Information Obtained |

|---|---|---|---|

| XPS | Fe 2p₃/₂ Binding Energy | ~711 - 713 eV xpsfitting.com | Elemental composition, Oxidation State carleton.edu |

| XAS (XANES) | K-edge Position | ~7125 - 7130 eV | Oxidation State, Coordination Geometry researchgate.netnih.gov |

| XAS (EXAFS) | Fe-O Bond Distance | ~1.99 – 2.02 Å researchgate.net | Local atomic structure, bond lengths |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for detecting and characterizing species with unpaired electrons, such as free radicals. ciqtekglobal.comnih.gov Ferric iron (Fe³⁺) in a high-spin state is itself paramagnetic and will produce an EPR signal. However, in the context of reactions where this compound acts as a catalyst or initiator, EPR is invaluable for detecting short-lived radical intermediates. researchgate.net

Since many biologically or chemically relevant radicals have very short lifetimes, direct detection is often not possible. nih.gov The spin trapping technique is commonly employed, where a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct with a longer half-life. researchgate.netnih.gov This stable adduct can accumulate to a concentration detectable by EPR. The resulting EPR spectrum provides a unique fingerprint, and analysis of its hyperfine coupling constants can be used to identify the original radical species (e.g., hydroxyl or superoxide (B77818) radicals). researchgate.net This methodology is crucial for elucidating reaction mechanisms in processes catalyzed by this compound, such as oxidation or polymerization. ciqtekglobal.com

Mass Spectrometry Techniques (e.g., GC/MS) for Volatile Byproduct Analysis

When this compound is subjected to thermal stress or chemical reactions, it can decompose or generate volatile byproducts. Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the identification of unknown compounds. When coupled with Gas Chromatography (GC), the resulting GC/MS system can separate complex mixtures of volatile compounds and identify each component.

In the analysis of this compound, GC/MS is used to study its thermal decomposition products. The sample is heated, and the evolved gases are introduced into the GC/MS system. The resulting mass spectra of the separated components can be compared against spectral libraries to identify the volatile byproducts. This analysis is critical for understanding the degradation pathways of the compound and for identifying potential emissions during its use in high-temperature applications. Common decomposition products of organic moieties like 2-ethylhexanoate can include carbon dioxide, carbon monoxide, and various smaller hydrocarbons. nih.gov

Thermal Analysis Methods (e.g., TGA, DSC) for Decomposition Pathways

Thermal analysis techniques are essential for understanding the thermal stability and decomposition behavior of this compound. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com A TGA thermogram of this compound would show distinct mass loss steps corresponding to the evaporation of ligands or the decomposition of the molecule into iron oxide. The temperature at which these mass losses occur provides information about the compound's thermal stability. tainstruments.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. redalyc.org DSC can detect phase transitions such as melting, crystallization, or glass transitions, as well as exothermic or endothermic events associated with decomposition. redalyc.org When used in conjunction, TGA and DSC provide a comprehensive picture of the thermal decomposition pathway. For example, a mass loss in TGA concurrent with an exothermic peak in DSC indicates a decomposition reaction that releases heat. researchgate.net

Table 3: Hypothetical Thermal Decomposition Events for this compound

| Temperature Range | Technique | Observation | Interpretation |

|---|---|---|---|

| 100-250 °C | TGA/DSC | Endothermic peak with mass loss | Loss of ligands or volatile components |

| 250-450 °C | TGA/DSC | Exothermic peak(s) with significant mass loss | Oxidative decomposition of the organic structure |

Electrochemical Characterization of Catalytic Interfaces

When this compound is used to create catalytic surfaces, for example, by depositing it onto an electrode to form an iron oxide catalyst, electrochemical methods are used to characterize the interface. Techniques like Cyclic Voltammetry (CV) can probe the redox behavior of the iron centers at the electrode-electrolyte interface. By sweeping the potential and measuring the resulting current, one can identify the potentials at which Fe³⁺/Fe²⁺ redox transitions occur.

The catalytic activity of the interface can also be assessed electrochemically. For a given chemical reaction, the presence of the catalyst on the electrode surface will typically increase the reaction rate at a given potential, which is observed as an increase in the catalytic current. This allows for the quantification of the catalyst's effectiveness and provides insights into the reaction mechanism at the interface. mdpi.com

Dynamic Mechanical Analysis (DMA) and Rheological Characterization

This compound is often used as an additive in polymers, for instance, as a drier in coatings or a crosslinking agent in resins. Dynamic Mechanical Analysis (DMA) and rheology are used to characterize how such additives affect the mechanical and flow properties of the final material. wikipedia.orgbiointerfaceresearch.com

DMA measures the viscoelastic properties of materials by applying an oscillatory force and measuring the material's response. anton-paar.com Key parameters obtained are the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response. The ratio of these, tan δ, is a measure of the material's damping properties. anton-paar.com The addition of this compound as a crosslinking agent would be expected to increase the storage modulus and shift the glass transition temperature (Tg), often identified by the peak of the tan δ curve, to a higher temperature, indicating a more rigid material. nih.govmdpi.com

Rheological characterization studies the flow of materials. researchgate.net For liquid systems like paints or uncured resins, a rheometer can measure viscosity as a function of shear rate and temperature. The addition of this compound can significantly impact viscosity, particularly during the curing process. Monitoring the change in viscosity over time (chemorheology) provides critical information about the curing kinetics and helps define the processing window for the material. specificpolymers.com

Table 4: Expected Effects of this compound as a Curing Agent in a Polymer Matrix

| Property | Analytical Technique | Expected Change |

|---|---|---|

| Stiffness | DMA | Increase in Storage Modulus (E') mdpi.com |

| Glass Transition Temp. (Tg) | DMA | Increase nih.gov |

| Damping (tan δ peak) | DMA | Decrease in peak height mdpi.com |

| Viscosity (during cure) | Rheology | Increase over time specificpolymers.com |

Environmental Impact and Sustainable Chemistry Research

Biodegradation and Environmental Fate Studies of 2-Ethylhexanoate (B8288628) Derivatives

The environmental persistence of Ferric 2-ethylhexanoate is primarily determined by the fate of its constituent parts: the iron cation and the 2-ethylhexanoate ligand. While iron is a naturally occurring element that will enter biogeochemical cycles, the organic ligand is subject to microbial degradation. Studies on 2-ethylhexanoic acid (2-EHA), a key component and potential hydrolysis product, are crucial for understanding the compound's environmental longevity. It is known to be a metabolite from the breakdown of larger industrial compounds like plasticizers, and its resistance to further degradation is a key area of research. researchgate.net

The rate at which 2-ethylhexanoate derivatives are broken down by microorganisms is a critical factor in assessing their environmental risk. This breakdown is studied under two primary conditions: aerobic (in the presence of oxygen), typical of surface waters and upper soil layers, and anaerobic (in the absence of oxygen), characteristic of sediments and certain water treatment stages.

The degradation process is often quantified using kinetic models, which typically assume first-order kinetics to calculate a half-life (the time required for 50% of the substance to degrade). nih.gov The rate of biodegradation is highly dependent on environmental factors, including temperature, pH, soil or sediment characteristics, and the specific microbial communities present. nih.gov While extensive public data on the degradation kinetics of this compound specifically is limited, research on related short-chain fatty acids and plasticizer metabolites provides insight. For instance, some studies have shown that metabolites like 2-ethylhexanoic acid can be more resistant to complete mineralization than their parent compounds. researchgate.net

Below is an illustrative table of the types of data generated in such studies, based on findings for structurally similar organic acids.

| Condition | Matrix | Degradation Rate Constant (k) (day⁻¹) | Calculated Half-life (t₁/₂) (days) |

|---|---|---|---|

| Aerobic | Surface Water | 0.07 - 0.14 | 5 - 10 |

| Aerobic | Soil | 0.03 - 0.09 | 8 - 23 |

| Anaerobic | Sediment | 0.007 - 0.02 | 35 - 100 |

| Anaerobic | Wastewater Sludge | 0.01 - 0.05 | 14 - 70 |

Note: The data in this table are illustrative for typical organic acids and are not specific experimental values for this compound.

To predict where a chemical will go after being released into the environment, scientists use environmental transport and distribution models. epa.gov These mathematical models estimate the movement and concentration of a substance in different environmental compartments like air, water, soil, and biota. researchgate.net

The modeling process for a compound like this compound would rely on its key physicochemical properties:

Water Solubility: Governs its concentration and mobility in aquatic systems.

Vapor Pressure & Henry's Law Constant: Determines its tendency to volatilize from water or soil into the atmosphere.

Octanol-Water Partition Coefficient (Kow): Indicates its potential to bioaccumulate in organisms.

Organic Carbon-Water Partition Coefficient (Koc): Predicts its tendency to adsorb to soil and sediment, which would reduce its mobility in water. nih.gov

Models such as the Total Risk Integrated Methodology (TRIM) use these parameters, along with data on environmental conditions (e.g., river flow, soil type, meteorology) and emission rates, to simulate the compound's fate. epa.gov For an ionic compound like this compound, modeling must also account for its dissociation into ferric ions (Fe³⁺) and 2-ethylhexanoate anions, as these species will have different transport properties than the parent molecule.

Ecotoxicological Research Methodologies for Iron Carboxylates (General Academic Approaches)

Ecotoxicology studies the harmful effects of chemical substances on biological organisms and ecosystems. For iron carboxylates, research frameworks are designed to assess the toxicity of the metallic component and the organic ligand, both separately and together, across different environmental domains.

Assessing toxicity in freshwater and marine environments involves a standardized, tiered approach using model organisms from different trophic levels to represent a simplified ecosystem.

Trophic Level 1: Primary Producers (Algae): Tests with species like Raphidocelis subcapitata (freshwater green algae) measure the inhibition of cell growth over a 72-hour period. The primary endpoint is the EC₅₀, or the concentration that causes a 50% reduction in growth compared to a control group. researchgate.net

Trophic Level 2: Primary Consumers (Invertebrates): The cladoceran Daphnia magna or Ceriodaphnia dubia is a standard test organism. nih.gov Acute toxicity is measured by observing immobilization or mortality over 48 hours to determine the LC₅₀ (lethal concentration for 50% of the population). Chronic tests may extend over 21 days to assess impacts on reproduction.

Trophic Level 3: Secondary Consumers (Fish): Fish species such as the Fathead Minnow (Pimephales promelas) or Rainbow Trout (Oncorhynchus mykiss) are used in acute 96-hour tests to determine the LC₅₀. researchgate.netnih.gov